molecular formula C8H12ClNO B2641256 2-(Aminomethyl)-6-methylphenol hydrochloride CAS No. 1956330-87-2

2-(Aminomethyl)-6-methylphenol hydrochloride

Cat. No. B2641256
CAS RN: 1956330-87-2
M. Wt: 173.64
InChI Key: XXNYCPDBFKBDHL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methylphenol hydrochloride, also known as 2-amino-6-methylphenol hydrochloride, is a colorless, crystalline solid with a molecular weight of 201.6 g/mol. It is soluble in water and is used as a reagent in organic synthesis. It is also used as a catalyst in the production of pharmaceuticals, dyes, and other chemicals. 2-(Aminomethyl)-6-methylphenol hydrochloride is a widely studied compound due to its many applications in the laboratory, and its potential for use in the pharmaceutical industry.

Scientific Research Applications

Environmental Biodegradation and Toxicity

Studies have explored the biodegradation of aromatic compounds, including those structurally related to 2-(Aminomethyl)-6-methylphenol, highlighting their role in environmental detoxification. Lendenmann and Spain (1996) discussed the unique pathway of 2-aminophenol degradation by Pseudomonas pseudoalcaligenes JS45, emphasizing its significance in the nitrobenzene degradation process and providing insights into environmental bioremediation strategies (Lendenmann & Spain, 1996).

Material Science: Corrosion Inhibition

In the realm of materials science, the derivatives of 2-(Aminomethyl)-6-methylphenol have been investigated for their corrosion inhibition properties. Keleş et al. (2008) studied 6-amino-m-cresol (a compound related to 2-(Aminomethyl)-6-methylphenol) and its Schiff base for their effectiveness in preventing mild steel corrosion in acidic media, demonstrating the potential of these compounds in enhancing material longevity (Keleş et al., 2008).

Biochemical Applications: Antioxidant and Antimicrobial Properties

Biochemically, the antioxidant and antimicrobial properties of 2-(Aminomethyl)-6-methylphenol derivatives have garnered interest. Buravlev et al. (2019) synthesized 2-isobornyl-6-methylphenol derivatives with variations at the para-position, assessing their antioxidant capabilities through in vitro models, which could have implications for pharmaceutical and cosmetic applications (Buravlev et al., 2019). Additionally, the antimicrobial efficacy of Schiff bases derived from 2-(Aminomethyl)-6-methylphenol has been evaluated, indicating their potential in developing new antibacterial agents (Aslam et al., 2016).

properties

IUPAC Name

2-(aminomethyl)-6-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-2-4-7(5-9)8(6)10;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNYCPDBFKBDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-methylphenol hydrochloride

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